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Abstract
Tapotoclax, also known as AMG-176, is a potent and selective small-molecule inhibitor of the

anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] As a member of the B-cell

lymphoma 2 (BCL-2) family, MCL-1 is a critical regulator of the intrinsic apoptotic pathway and

its overexpression is implicated in the survival and resistance of various cancer cells,

particularly hematologic malignancies.[1][3] This technical guide provides a comprehensive

overview of the molecular structure of Tapotoclax, its mechanism of action, and the key

experimental protocols used for its characterization. The information presented is intended to

support researchers, scientists, and drug development professionals in their efforts to

understand and further investigate this promising therapeutic agent.

Molecular Structure and Physicochemical
Properties
Tapotoclax is a structurally complex macrocyclic molecule. Its development was guided by

structure-based design and a strategy of conformational restriction to achieve high-affinity and

selective binding to the BH3-binding groove of MCL-1.[1][3]
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A summary of the key chemical and molecular properties of Tapotoclax is presented in Table

1.

Property Value Source

IUPAC Name

(1S,3'R,6'R,7'S,8'E,11'S,12'R)-

6-chloro-7'-methoxy-11',12'-

dimethyl-3,4-dihydro-2H-20'-

oxa-13'lambda6-thia-1',14'-

diazaspiro[naphthalene-1,22'-

tetracyclo[14.7.2.0^{3,6}.0^{19,

24}]pentacosane]-8',16'(25'),17

',19'(24')-tetraene-13',13',15'-

trione

DrugBank

Synonyms
AMG-176, MCL-1 inhibitor

AMG 176
[4]

Molecular Formula C33H41ClN2O5S [2]

Molecular Weight 613.21 g/mol [2]

CAS Number 1883727-34-1 [2]

Ki for MCL-1 0.13 nM [5]

Mechanism of Action: Selective Inhibition of MCL-1
Tapotoclax exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of

the MCL-1 protein. This action disrupts the interaction between MCL-1 and pro-apoptotic

proteins such as BIM (BCL2L11), leading to the activation of the intrinsic apoptotic cascade.[5]

Signaling Pathway
The binding of Tapotoclax to MCL-1 frees pro-apoptotic proteins, which can then activate BAX

and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c

release, and subsequent caspase activation, culminating in apoptosis.
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Tapotoclax Mechanism of Action
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Figure 1: Simplified signaling pathway of Tapotoclax-induced apoptosis.
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Experimental Protocols
The following sections detail the key experimental methodologies used in the structural and

functional characterization of Tapotoclax.

X-ray Crystallography for Structural Determination
The three-dimensional structure of MCL-1 in complex with Tapotoclax predecessors was

elucidated using X-ray crystallography, which guided the structure-based design of the final

molecule.[6] While the specific PDB entry for Tapotoclax is not publicly detailed, a

representative protocol for obtaining the crystal structure of an MCL-1 inhibitor complex is

outlined below.

Experimental Workflow:

X-ray Crystallography Workflow

MCL-1 Protein Expression & Purification

Co-crystallization with Tapotoclax

X-ray Diffraction Data Collection

Structure Solution & Refinement

Structural Analysis
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Figure 2: General workflow for X-ray crystallography of a protein-ligand complex.

Detailed Protocol:

Protein Expression and Purification:

The human MCL-1 protein (residues 172-327) is expressed in E. coli as a His-tagged

fusion protein.

Cells are lysed, and the protein is purified using nickel-affinity chromatography followed by

size-exclusion chromatography to ensure high purity and homogeneity.

Crystallization:

The purified MCL-1 protein is concentrated to 10-15 mg/mL in a buffer containing 20 mM

Tris-HCl pH 8.0, 150 mM NaCl, and 5 mM DTT.

Tapotoclax, dissolved in DMSO, is added to the protein solution at a 3-fold molar excess.

Crystallization is performed using the hanging drop vapor diffusion method at 20°C. The

reservoir solution typically contains 0.1 M MES pH 6.5, 20% PEG 6000, and 5% glycerol.

Crystals usually appear within 2-5 days.

Data Collection and Processing:

Crystals are cryo-protected using the reservoir solution supplemented with 20% glycerol

and flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

The data are processed and scaled using software such as HKL2000 or XDS.

Structure Solution and Refinement:

The structure is solved by molecular replacement using a previously determined MCL-1

structure as a search model.
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The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in

Coot.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Binding Analysis
NMR spectroscopy is a powerful technique to confirm the binding of small molecules to their

protein targets and to map the interaction site. While specific NMR data for Tapotoclax is not

extensively published, a general protocol for studying the interaction of a small molecule with

MCL-1 is provided below.

Experimental Workflow:

NMR Spectroscopy Workflow

15N Isotopic Labeling of MCL-1

NMR Titration with Tapotoclax

Chemical Shift Perturbation Analysis

Binding Site Mapping

Click to download full resolution via product page

Figure 3: Workflow for NMR-based protein-ligand interaction studies.

Detailed Protocol:

Protein Preparation:
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¹⁵N-labeled MCL-1 is expressed in E. coli grown in M9 minimal media containing ¹⁵NH₄Cl

as the sole nitrogen source.

The protein is purified as described for X-ray crystallography.

NMR Spectroscopy:

NMR samples are prepared in a buffer containing 20 mM phosphate buffer pH 7.0, 50 mM

NaCl, 2 mM DTT, and 10% D₂O.

A series of 2D ¹H-¹⁵N HSQC spectra are recorded on a 600 MHz or higher NMR

spectrometer equipped with a cryoprobe.

An initial spectrum of the ¹⁵N-labeled MCL-1 is recorded.

A stock solution of Tapotoclax in deuterated DMSO is then titrated into the protein sample

at increasing molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1 ligand:protein).

A ¹H-¹⁵N HSQC spectrum is acquired at each titration point.

Data Analysis:

The spectra are processed and analyzed using software such as NMRPipe and Sparky.

Chemical shift perturbations (CSPs) of the backbone amide resonances of MCL-1 upon

addition of Tapotoclax are calculated.

The residues exhibiting significant CSPs are mapped onto the 3D structure of MCL-1 to

identify the binding site.

In Vitro Apoptosis Assays
The biological activity of Tapotoclax is assessed by its ability to induce apoptosis in cancer cell

lines that are dependent on MCL-1 for survival. A common method for this is Annexin V and

Propidium Iodide (PI) staining followed by flow cytometry analysis.

Experimental Workflow:
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Apoptosis Assay Workflow

Cell Culture (e.g., MOLM-13)

Treatment with Tapotoclax

Annexin V & PI Staining

Flow Cytometry Analysis
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Figure 4: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

Cell Culture and Treatment:

MOLM-13 cells, an acute myeloid leukemia cell line known to be dependent on MCL-1,

are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1%

penicillin-streptomycin.[7]

Cells are seeded in 6-well plates at a density of 1x10⁵ cells/mL.[7]

Tapotoclax is added to the cells at various concentrations (e.g., 10 nM to 1 µM) and

incubated for 24 to 72 hours.[8] A DMSO-treated control is included.
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Staining:

After incubation, cells are harvested and washed twice with cold PBS.

Cells are resuspended in 1X Annexin V binding buffer.

FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[7]

The cells are incubated for 15 minutes at room temperature in the dark.[7]

Flow Cytometry:

The stained cells are analyzed on a flow cytometer.

FITC and PI fluorescence are detected.

Data Analysis:

The cell population is gated to exclude debris.

The percentage of cells in each quadrant is determined:

Annexin V- / PI- (Live cells)

Annexin V+ / PI- (Early apoptotic cells)

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

Annexin V- / PI+ (Necrotic cells)

The total percentage of apoptotic cells (early + late) is calculated for each treatment

condition.

Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Tapotoclax.

Table 2: In Vitro Binding Affinity and Cellular Activity
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Assay Target/Cell Line Value Reference

Binding Affinity (Ki) Human MCL-1 0.13 nM [5]

IC50 (Apoptosis) MOLM-13 ~30-100 nM [8]

IC50 (Apoptosis) TMD8 (DLBCL) 1.45 µM (48h) [9]

IC50 (Apoptosis)
OCI-LY1 (GCB-

DLBCL)
0.21 µM (48h) [9]

Conclusion
Tapotoclax is a potent and selective MCL-1 inhibitor with a well-defined molecular structure

and mechanism of action. The experimental protocols detailed in this guide provide a

framework for the structural and functional characterization of this and similar compounds. The

continued investigation of Tapotoclax and other BH3 mimetics holds significant promise for the

development of novel cancer therapeutics, particularly for hematologic malignancies dependent

on the BCL-2 family of proteins for survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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